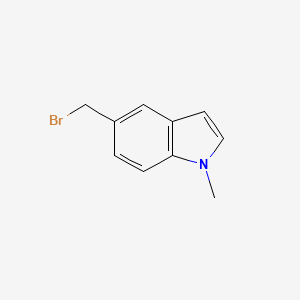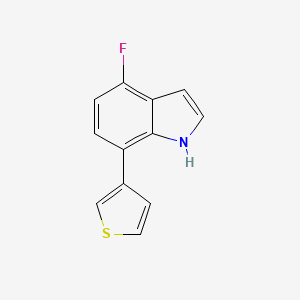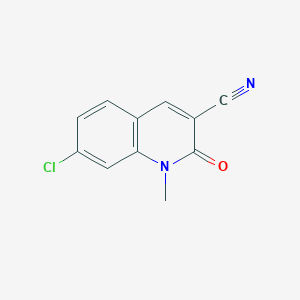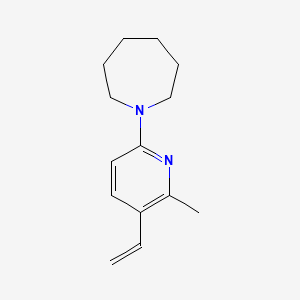
1-(6-Methyl-5-vinylpyridin-2-yl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methyl-5-vinylpyridin-2-yl)azepane is a nitrogen-containing heterocyclic compound It features a seven-membered azepane ring fused with a pyridine ring substituted with a methyl and a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)azepane can be achieved through several methods. One common approach involves the cyclization of linear precursors followed by functionalization. For instance, a photochemical dearomative ring expansion of nitroarenes can be employed. This process involves the conversion of the nitro group into a singlet nitrene under blue light irradiation, followed by hydrogenolysis to yield the azepane .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions, such as Pd/LA-catalyzed decarboxylation, has been reported to be effective in producing N-aryl azepane derivatives under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Methyl-5-vinylpyridin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and vinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Piperidine derivatives.
Substitution: Halogenated azepane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Methyl-5-vinylpyridin-2-yl)azepane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA binding agent and enzyme inhibitor.
Medicine: Explored for its analgesic properties similar to opioid analgesics like Proheptazine.
Industry: Utilized in the development of high-value materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(6-Methyl-5-vinylpyridin-2-yl)azepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s azepane ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the vinyl and pyridine groups contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring.
Proheptazine: An opioid analgesic with a similar azepane structure.
Uniqueness: 1-(6-Methyl-5-vinylpyridin-2-yl)azepane is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to smaller rings like piperidine and pyrrolidine. This uniqueness makes it a valuable scaffold for designing novel bioactive molecules and materials.
Eigenschaften
Molekularformel |
C14H20N2 |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
1-(5-ethenyl-6-methylpyridin-2-yl)azepane |
InChI |
InChI=1S/C14H20N2/c1-3-13-8-9-14(15-12(13)2)16-10-6-4-5-7-11-16/h3,8-9H,1,4-7,10-11H2,2H3 |
InChI-Schlüssel |
BUQFDLCWJCODFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CCCCCC2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)

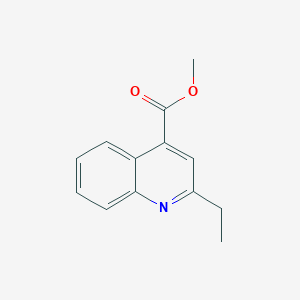


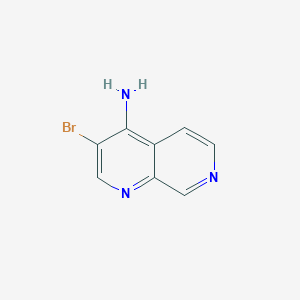

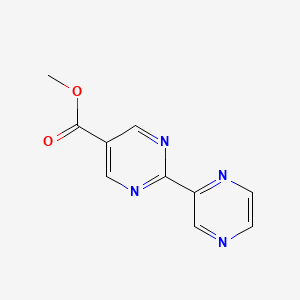

![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)
